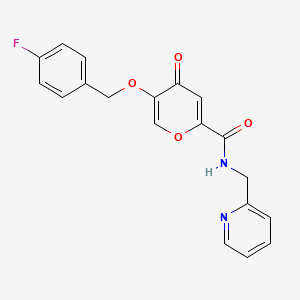
(4-Isobutoxyphenyl)(phenyl)methanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isobutoxyphenyl)(phenyl)methanone oxime is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.344 g/mol. It is used primarily in scientific research due to its unique properties, which allow for innovative studies and breakthroughs in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-Isobutoxyphenyl)(phenyl)methanone oxime typically involves the reaction of (4-Isobutoxyphenyl)(phenyl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an appropriate solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods: The process may include steps such as crystallization and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions: (4-Isobutoxyphenyl)(phenyl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted oxime derivatives.
Applications De Recherche Scientifique
(4-Isobutoxyphenyl)(phenyl)methanone oxime has diverse applications in scientific research:
Material Science: It is explored for potential use in two-dimensional materials, leading to the development of new materials with unique properties.
Optoelectronic Devices: Its properties are studied for potential use in optoelectronic devices, which could result in improved performance of these devices.
Biological Research: It is used in studies related to enzyme inhibition and molecular interactions.
Chemical Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds.
Mécanisme D'action
The mechanism of action of (4-Isobutoxyphenyl)(phenyl)methanone oxime involves its interaction with specific molecular targets. For example, compounds structurally related to this compound have been studied for their potential in cancer therapy by inhibiting tubulin polymerization, arresting cancer cells in the G2/M phase of the cell cycle, and inducing apoptosis. Additionally, it may inhibit enzymes such as 4-Hydroxyphenylpyruvate dioxygenase, which is a vital target for herbicide discovery.
Comparaison Avec Des Composés Similaires
(4-Octyloxyphenyl)(phenyl)methanone oxime: Similar in structure but with an octyloxy group instead of an isobutoxy group.
(4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone: A compound from the phenstatin family with potent cytotoxicity against tumor cell lines.
Aryl-naphthyl methanone derivatives: Designed as potential herbicides with preferential herbicidal activity.
Uniqueness: (4-Isobutoxyphenyl)(phenyl)methanone oxime is unique due to its specific isobutoxy substitution, which imparts distinct chemical and physical properties, making it suitable for specialized applications in material science and optoelectronics.
Propriétés
IUPAC Name |
(NE)-N-[[4-(2-methylpropoxy)phenyl]-phenylmethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-13(2)12-20-16-10-8-15(9-11-16)17(18-19)14-6-4-3-5-7-14/h3-11,13,19H,12H2,1-2H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZKEOXUVYADAV-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=NO)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=N/O)/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B2935987.png)
![(3aR)-5-(2-hydroxyphenyl)-3a-methyl-6-[3-(trifluoromethyl)benzoyl]hexahydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B2935988.png)

![{hexahydro-1H-[1,4]oxazino[3,4-c]morpholin-9a-yl}methanamine dihydrochloride](/img/structure/B2935990.png)
![3,4-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2935992.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2935999.png)
![2-(4-{[(1-cyanocycloheptyl)carbamoyl]methyl}piperazin-1-yl)-N-(2-methylpropyl)acetamide](/img/structure/B2936000.png)
![1-{4-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy]-3-methoxyphenyl}ethanone](/img/structure/B2936001.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B2936003.png)
